2-[(2-cyanophenyl)sulfanyl]-N-methylbenzamide
Description
2-[(2-Cyanophenyl)sulfanyl]-N-methylbenzamide is a benzamide derivative featuring a sulfanyl (thioether) linkage at the 2-position of the benzamide core, substituted with a 2-cyanophenyl group. This structure combines a polar cyano group with a lipophilic thioether moiety, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-(2-cyanophenyl)sulfanyl-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-17-15(18)12-7-3-5-9-14(12)19-13-8-4-2-6-11(13)10-16/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIDUGMDWOKSSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2-cyanophenyl)sulfanyl]-N-methylbenzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the treatment of 2-cyano-N-(2-nitrophenyl) acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
2-[(2-cyanophenyl)sulfanyl]-N-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the sulfanyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(2-cyanophenyl)sulfanyl]-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-cyanophenyl)sulfanyl]-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
The following analysis compares 2-[(2-cyanophenyl)sulfanyl]-N-methylbenzamide with structurally related benzamide derivatives, focusing on substituent effects, molecular properties, and biological relevance.
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
- Sulfanyl vs. Sulfinyl Groups: The oxidation state of sulfur (sulfanyl vs. sulfinyl) significantly impacts polarity and reactivity.
- Cyano Group Positioning: The 2-cyanophenyl substituent in the target compound contrasts with the 5-cyano group in N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzamide (). Positional isomerism can influence steric interactions and electronic effects, affecting receptor affinity or metabolic stability.
- Aromatic vs. Heterocyclic Substituents: Replacement of the cyanophenyl group with an indazole ring () introduces nitrogen heteroatoms, which may confer distinct biological activities, such as kinase inhibition or nucleic acid interactions .
Biological Activity
2-[(2-cyanophenyl)sulfanyl]-N-methylbenzamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a cyanophenyl moiety and a sulfinyl group. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The molecular formula of 2-[(2-cyanophenyl)sulfanyl]-N-methylbenzamide is C₁₅H₁₃N₂OS. The presence of the cyano and sulfinyl groups contributes to its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The cyano group acts as an electrophile, enabling it to participate in nucleophilic substitution reactions. The sulfinyl group can undergo redox reactions, influencing interactions with enzymes and proteins, which may modulate biochemical pathways critical for therapeutic effects.
Biological Activity
Research has indicated that 2-[(2-cyanophenyl)sulfanyl]-N-methylbenzamide exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, making it a candidate for further investigation in the development of antibiotics.
- Anticancer Properties : The compound has been explored for its anticancer effects, with studies indicating that it may inhibit the growth of certain cancer cell lines by affecting cell cycle regulation and inducing apoptosis.
- Neuroprotective Effects : Given its ability to penetrate the blood-brain barrier, there is interest in its neuroprotective potential, particularly in the context of neurodegenerative diseases.
Research Findings and Case Studies
A summary of key studies investigating the biological activity of 2-[(2-cyanophenyl)sulfanyl]-N-methylbenzamide is presented below:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria; minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL. |
| Study 2 | Anticancer Activity | In vitro tests showed significant inhibition of proliferation in MCF-7 breast cancer cells with an IC50 value of 25 µM. |
| Study 3 | Neuroprotection | Animal model studies indicated reduced neuronal apoptosis in models of oxidative stress, suggesting potential use in neurodegenerative conditions. |
Comparative Analysis
To better understand the uniqueness of 2-[(2-cyanophenyl)sulfanyl]-N-methylbenzamide, it is useful to compare it with similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Cyanobenzenesulfonyl chloride | C₁₄H₉ClN₂O₂S | Sulfonyl group instead of sulfinyl; used in different synthetic pathways. |
| N-Methylbenzamide | C₉H₁₁NO | Lacks reactive functional groups; serves as a control in activity assays. |
| 2-(2-Cyanobenzenesulfonyl)-N-methylbenzamide | C₁₅H₁₂N₂O₃S | Contains sulfonyl instead of sulfinyl; different reactivity profile. |
This comparative analysis highlights how the unique combination of functional groups in 2-[(2-cyanophenyl)sulfanyl]-N-methylbenzamide may confer distinct biological activities compared to structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
